

Spectroscopic Profile of 5-Chloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloronicotinaldehyde

Cat. No.: B056269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for **5-Chloronicotinaldehyde**. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-Chloronicotinaldehyde**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

¹ H NMR (Proton)	¹³ C NMR (Carbon)		
Chemical Shift (δ) ppm	Multiplicity	Chemical Shift (δ) ppm	Description
~9.9 - 10.1	s	~192	Aldehyde (C=O)
~8.8	d	~155	Aromatic CH
~8.6	d	~152	Aromatic C-Cl
~7.5	dd	~137	Aromatic CH
~125	Aromatic CH		

Note: Predicted chemical shifts are based on the analysis of similar aromatic aldehydes and pyridyl systems. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3100 - 3000	Medium	Aromatic C-H Stretch
~2900 - 2800 & ~2800 - 2700	Medium	Aldehyde C-H Stretch (Fermi doublet)[1]
~1710 - 1690	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600 - 1450	Medium to Strong	Aromatic C=C and C=N Ring Stretching
~850 - 800	Strong	C-Cl Stretch

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Electronic Transition
~260 - 280	Moderate to High	Ethanol/Methanol	$\pi \rightarrow \pi$
~310 - 330	Low	Ethanol/Methanol	$n \rightarrow \pi$

Note: The λ_{max} values are estimations based on the UV-Vis spectra of conjugated aromatic systems and pyridine derivatives.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
141/143	~3:1 ratio	[M] ⁺ (Molecular Ion)
140/142	~3:1 ratio	[M-H] ⁺
113/115	~3:1 ratio	[M-CO] ⁺
78	Variable	[C ₅ H ₄ N] ⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate intensity ratio of 3:1.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in **5-Chloronicotinaldehyde**.

Methodology:

- Sample Preparation: A solution of **5-Chloronicotinaldehyde** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared by dissolving the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
- Data Acquisition for ¹H NMR:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through shimming.

- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Chloronicotinaldehyde** based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **5-Chloronicotinaldehyde** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied using a press to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded.

- Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within **5-Chloronicotinaldehyde** and determine its maximum absorption wavelengths (λ_{max}).

Methodology:

- Sample Preparation: A dilute solution of **5-Chloronicotinaldehyde** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - A baseline is recorded using a cuvette filled with the pure solvent.
 - The sample solution is placed in a quartz cuvette (typically 1 cm path length).
 - The absorbance spectrum is recorded over a range of approximately 200 to 400 nm.
- Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Chloronicotinaldehyde**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile

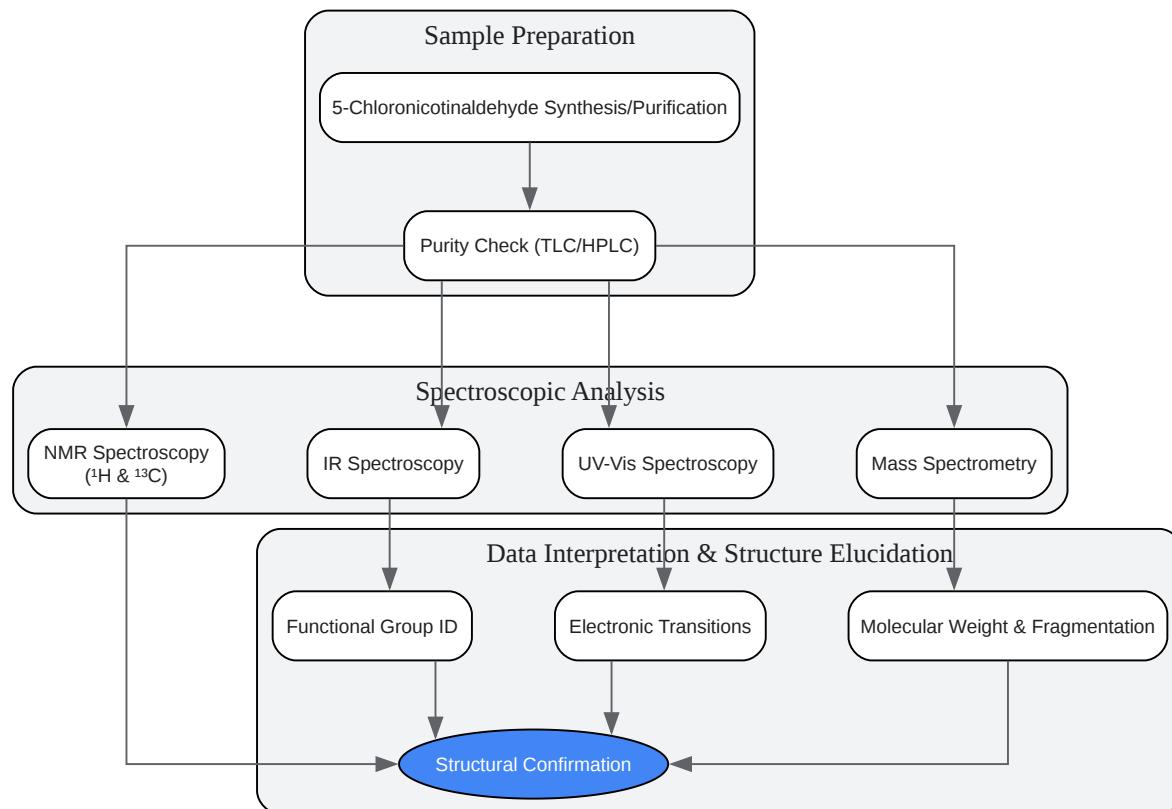
compounds.

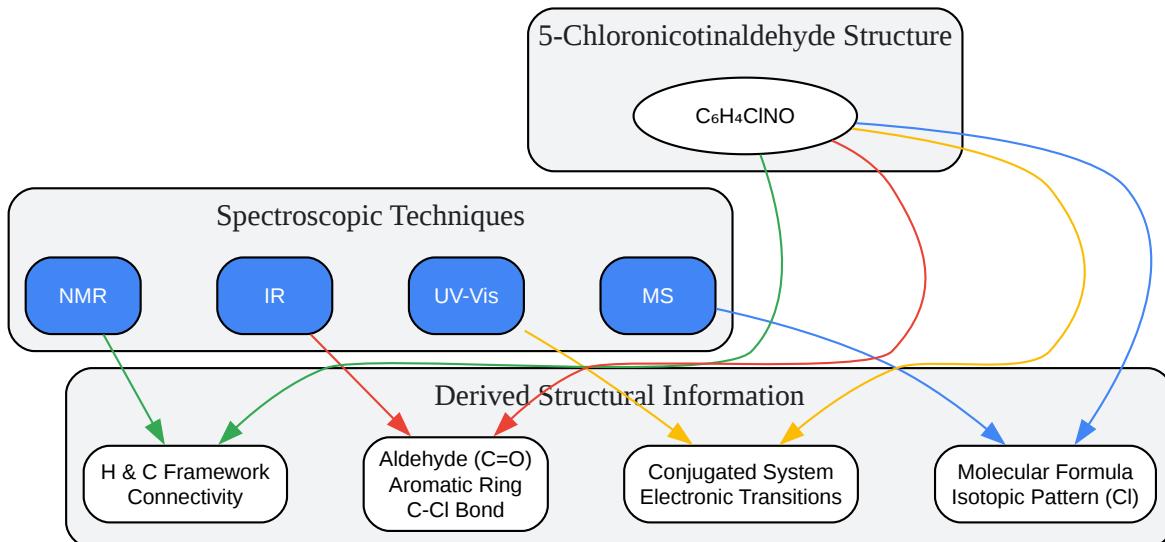
- Ionization (Electron Ionization - EI):
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Chloronicotinaldehyde**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloronicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056269#spectroscopic-data-of-5-chloronicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com